2-(3-Trimethoxysilylpropylthio)thiophene
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Overview
Description
2-(3-Trimethoxysilylpropylthio)thiophene is an organosilicon compound that features a thienyl group attached to a propyl chain, which is further bonded to a trimethoxysilyl group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trimethoxysilylpropylthio)thiophene typically involves the reaction of 2-thienyl mercaptan with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Trimethoxysilylpropylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Siloxane polymers and networks.
Scientific Research Applications
2-(3-Trimethoxysilylpropylthio)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a precursor for functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 2-(3-Trimethoxysilylpropylthio)thiophene involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and cross-linking properties. The thienyl group can also participate in π-π interactions and other non-covalent interactions, enhancing the compound’s functionality in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a thienyl group.
3-(Trimethoxysilyl)propylamine: Contains an amine group instead of a thienyl group.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Features an ethylenediamine group instead of a thienyl group.
Uniqueness
2-(3-Trimethoxysilylpropylthio)thiophene is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or enhanced reactivity.
Properties
IUPAC Name |
trimethoxy(3-thiophen-2-ylsulfanylpropyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3S2Si/c1-11-16(12-2,13-3)9-5-8-15-10-6-4-7-14-10/h4,6-7H,5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEALAANSRUPKOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCSC1=CC=CS1)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3S2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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